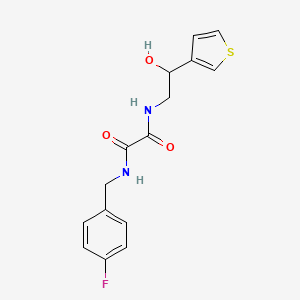
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C15H15FN2O3S and its molecular weight is 322.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorobenzyl moiety : Enhances lipophilicity and potential receptor interactions.
- Hydroxyethyl group : May participate in hydrogen bonding with biological targets.
- Oxalamide functional group : Known for diverse biological activities.
Its molecular formula is C17H18FN2O3S with a molecular weight of approximately 358.4 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of intermediates : Starting materials such as 4-fluorobenzylamine and thiophenol derivatives are reacted under controlled conditions.
- Formation of the oxalamide linkage : This is achieved through the reaction of the amine with oxalyl chloride.
- Purification : The final product is purified using techniques like recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The unique structural features allow it to modulate the activity of these targets, which may result in therapeutic effects. Studies indicate that the fluorobenzyl group may enhance binding affinity to certain receptors, while the hydroxyethyl component may facilitate interactions through hydrogen bonding.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties, particularly against gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It shows promise in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro cytotoxicity assay | Demonstrated significant reduction in cell viability in cancer cell lines (e.g., MCF-7, HeLa) at concentrations above 10 µM. |
| Antimicrobial efficacy study | Showed effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |
| Enzyme inhibition assay | Inhibited Dipeptidyl Peptidase IV (DPP-IV), a target for diabetes treatment, with an IC50 value of 50 µM. |
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-12-3-1-10(2-4-12)7-17-14(20)15(21)18-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,7-8H2,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJHYRRPPLMUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













